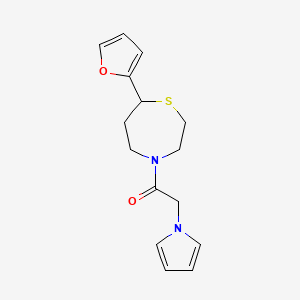

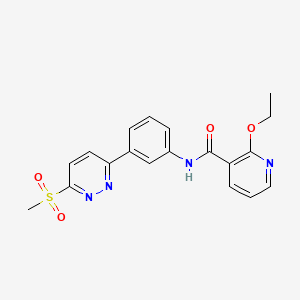

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazepane derivative and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

科学的研究の応用

Synthesis and Evaluation as Enzyme Inhibitors

A study by Lokeshwari et al. (2017) reported the synthesis of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone. These compounds were evaluated for their in vitro VRV-PL-8a and H+/K+ ATPase inhibitor properties. Some molecules in this series showed promising properties as inhibitors, suggesting potential for treatment of inflammatory disorders (Lokeshwari et al., 2017).

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) demonstrated a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds. This process facilitated access to highly functionalized polyheterocyclic ethanones, including those with furan and pyrrole structures (Zhang et al., 2017).

Recyclization in Synthesis of Diazepinone

Shcherbinin et al. (2011) explored the recyclization of furan in the synthesis of pyrrolo[1,2-d][1,4]diazepinone, highlighting the importance of furan derivatives as precursors in synthesizing complex heterocyclic compounds (Shcherbinin et al., 2011).

Alkaloids from Mangrove-Derived Actinomycete

Wang et al. (2014) isolated new alkaloids from the fermentation broth of Jishengella endophytica, which included compounds with furan-2-yl structures. These compounds exhibited activity against the influenza A virus, highlighting the potential of such structures in antiviral research (Wang et al., 2014).

Hetero-calix[4]pyrroles

Song et al. (2004) synthesized furan incorporated calix[4]pyrrole analogues, demonstrating the versatility of furan compounds in creating novel macrocyclic structures (Song et al., 2004).

Dehydrative Cyclization to Form Heterocycles

Aponick et al. (2009) presented a method for preparing furans, pyrroles, and thiophenes through gold-catalyzed dehydrative cyclizations of propargylic alcohols, emphasizing the role of furan derivatives in efficient synthetic processes (Aponick et al., 2009).

特性

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAWKHLYYYETDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)

![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)